molecular formula C13H8N2O6 B14719499 4,6-Dinitrobiphenyl-2-carboxylic acid CAS No. 6638-63-7

4,6-Dinitrobiphenyl-2-carboxylic acid

Katalognummer: B14719499
CAS-Nummer: 6638-63-7
Molekulargewicht: 288.21 g/mol
InChI-Schlüssel: SQEFLQABIQQJLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dinitrobiphenyl-2-carboxylic acid is an organic compound with the molecular formula C13H8N2O6 It is a derivative of biphenyl, featuring two nitro groups at the 4 and 6 positions and a carboxylic acid group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitrobiphenyl-2-carboxylic acid typically involves nitration of biphenyl derivatives followed by carboxylation. One common method is the nitration of biphenyl-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dinitrobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols with sulfuric acid or hydrochloric acid as a catalyst.

Major Products:

    Reduction: 4,6-Diaminobiphenyl-2-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Wissenschaftliche Forschungsanwendungen

4,6-Dinitrobiphenyl-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,6-Dinitrobiphenyl-2-carboxylic acid involves its interaction with molecular targets through its functional groups The nitro groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules

Vergleich Mit ähnlichen Verbindungen

  • 4,4’-Dinitrobiphenyl-2-carboxylic acid
  • 2’,4-Dinitrobiphenyl-2-carboxylic acid
  • 6,6’-Dinitro-2,2’-biphenyldicarboxylic acid

Comparison: 4,6-Dinitrobiphenyl-2-carboxylic acid is unique due to the specific positioning of its nitro and carboxylic acid groups, which can influence its reactivity and interactions compared to its isomers. For example, the 4,4’-dinitro isomer may exhibit different substitution patterns and reactivity due to the symmetrical placement of the nitro groups.

Eigenschaften

CAS-Nummer

6638-63-7

Molekularformel

C13H8N2O6

Molekulargewicht

288.21 g/mol

IUPAC-Name

3,5-dinitro-2-phenylbenzoic acid

InChI

InChI=1S/C13H8N2O6/c16-13(17)10-6-9(14(18)19)7-11(15(20)21)12(10)8-4-2-1-3-5-8/h1-7H,(H,16,17)

InChI-Schlüssel

SQEFLQABIQQJLA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.